2-(4-氨基-3-苄基-2,6-二氧代-1,2,3,6-四氢嘧啶-1-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

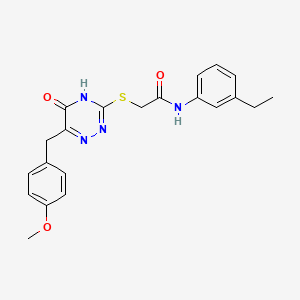

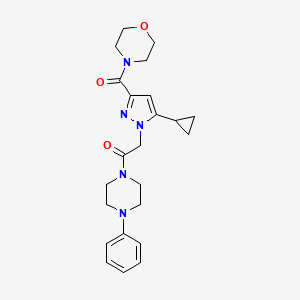

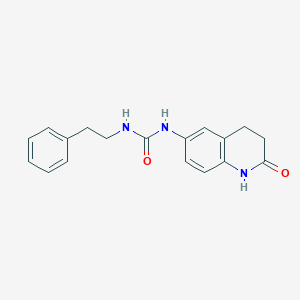

“Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate” is a chemical compound with the CAS number 565166-69-0 . It has a molecular weight of 289.29 and a molecular formula of C14H15N3O4 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H15N3O4 . It includes 14 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.29 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources .科学研究应用

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus, with an IC50 value of 7.53 μmol/L .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives have dual benefits of anti-inflammatory and analgesic activities. Notably:

- Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these properties .

Antimicrobial Effects

Indole derivatives have been investigated for their antimicrobial potential:

- 1,2,3-Triazoles , structurally related to indoles, showed antimicrobial activity against Candida albicans and Rhizopus oryzae .

- Diverse compounds derived from 1,2,4-triazoles (a class related to indoles) have broad-spectrum antimicrobial properties .

Agricultural Applications

Indole derivatives find use in agriculture as potent fungicides, herbicides, and insecticides. Their structural diversity allows for tailored applications in crop protection.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate involves the condensation of benzyl malonate with urea followed by the reduction of the resulting intermediate and subsequent esterification with methyl chloroacetate.", "Starting Materials": [ "Benzyl malonate", "Urea", "Sodium borohydride", "Methyl chloroacetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of benzyl malonate with urea in the presence of hydrochloric acid to form 4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine", "Step 2: Reduction of the intermediate with sodium borohydride in ethanol to form 4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-ol", "Step 3: Esterification of the intermediate with methyl chloroacetate in the presence of sodium hydroxide to form Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate" ] } | |

CAS 编号 |

565166-69-0 |

产品名称 |

Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |

分子式 |

C14H15N3O4 |

分子量 |

289.291 |

IUPAC 名称 |

methyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate |

InChI |

InChI=1S/C14H15N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-7H,8-9,15H2,1H3 |

InChI 键 |

WZXSDTZHRVOUCG-UHFFFAOYSA-N |

SMILES |

COC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |

溶解度 |

soluble |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)

![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)

![4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2557883.png)

![Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2557885.png)